Tris(cyclopentadienyl)lanthanum(III) is synthesized through the reaction of lanthanum trichloride (LaCl3) with cyclopentadienyl potassium (KC5H5) under an inert atmosphere (argon). [, ] The reaction is typically carried out in a solvent like tetrahydrofuran (THF). The THF adduct formed during the reaction is subsequently removed under controlled conditions (low pressure and elevated temperature) to yield the desired product. []
Tris(cyclopentadienyl)lanthanum(III) exhibits a complex polymeric structure in the solid state. [, ] X-ray diffraction studies reveal a zigzag chain arrangement where each lanthanum atom is η5 bonded to three cyclopentadienyl rings. [] Additionally, each lanthanum atom forms a η1 bond with a carbon atom of a cyclopentadienyl ring in an adjacent molecule, contributing to the polymeric nature. [] This bridging interaction leads to more than three distinct lanthanum-carbon interactions within the structure. []
While specific chemical reactions involving Tris(cyclopentadienyl)lanthanum(III) are not detailed in the provided abstracts, its role as a precursor suggests its involvement in various reactions. The compound likely undergoes ligand exchange reactions where the cyclopentadienyl ligands are replaced by other anionic ligands. Additionally, it might participate in reactions leading to the formation of lanthanum oxide (La2O3) thin films. [, ]
The mechanism of action of Tris(cyclopentadienyl)lanthanum(III) depends on the specific application. In thin film deposition, it likely decomposes upon exposure to plasma, depositing lanthanum oxide onto the substrate. [] Further research is needed to elucidate its detailed mechanisms in various applications.
Tris(cyclopentadienyl)lanthanum(III) is utilized as a precursor in plasma-enhanced atomic layer deposition (PEALD) to fabricate lanthanum oxide (La2O3) thin films. [, ] These films find applications in electronic devices, particularly as high-k dielectric materials in transistors and capacitors. [, ] La2O3 thin films exhibit desirable properties such as a high dielectric constant, low leakage current, and good thermal stability. []
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